(-)-Tramadol-d6 Hydrochloride is a deuterated form of tramadol, an opioid analgesic used for the treatment of moderate to moderately severe pain. The deuterium labeling allows for enhanced tracking and analysis in pharmacokinetic studies, making it a valuable compound in both clinical and research settings. The compound is classified as a stable isotope-labeled internal standard, which is crucial for accurate quantification in various analytical methods.
The synthesis of (-)-Tramadol-d6 Hydrochloride typically involves the introduction of deuterium into the tramadol molecule. This can be achieved through various methods, including:
The synthesis often requires careful control of reaction conditions, including temperature and pressure, to ensure high yields and purity of the final product. Analytical techniques such as High-Performance Liquid Chromatography (HPLC) are employed to monitor the reaction progress and determine the purity of the synthesized compound .
The molecular formula of (-)-Tramadol-d6 Hydrochloride is , with a molecular weight of approximately 305.87 g/mol. The structure features a cyclohexanol core with a methoxyphenyl group and a dimethylamino moiety.
The primary reactions involving (-)-Tramadol-d6 Hydrochloride include:
The reactions are typically monitored using mass spectrometry techniques that can differentiate between isotopes based on mass differences. This capability is essential for accurate pharmacokinetic studies .
(-)-Tramadol acts primarily as a mu-opioid receptor agonist while also inhibiting the reuptake of norepinephrine and serotonin. This dual mechanism contributes to its analgesic effects.
Research indicates that tramadol's efficacy is partly due to its active metabolite O-desmethyltramadol, which has a stronger affinity for opioid receptors compared to tramadol itself . The incorporation of deuterium allows researchers to trace these metabolic pathways more effectively.
(-)-Tramadol-d6 Hydrochloride is widely used in scientific research for:
This compound's stable isotope labeling enhances the precision of analytical methods used in both clinical and pharmacological research contexts .
(-)-Tramadol-d6 hydrochloride possesses the molecular formula C₁₆H₁₉D₆ClNO₂ and a molecular weight of 305.87 g/mol, with deuterium atoms replacing all six hydrogens in the two methyl groups of the dimethylamino moiety. Its IUPAC name, (1R,2R)-2-[[bis(trideuteriomethyl)amino]methyl]-1-(3-methoxyphenyl)cyclohexan-1-ol hydrochloride, explicitly denotes its stereochemistry and deuterium substitution pattern [1] [2] [4]. The compound retains the (1R,2R) absolute configuration of non-deuterated tramadol, crucial for its pharmacological activity. This stereochemistry positions the cyclohexanol ring in an equatorial-axial orientation, optimizing binding to the μ-opioid receptor and norepinephrine/serotonin transporters [2] [7].
Deuterium incorporation occurs at the N,N-dimethylamino group (-N(CD₃)₂), confirmed via nuclear magnetic resonance (NMR) and mass spectrometry. This isotopic labeling increases the molecular mass by ~6 atomic mass units (AMU) compared to non-deuterated tramadol hydrochloride (299.84 g/mol), enabling distinct detection in mass spectrometric analyses. The C–D bonds exhibit a vibrational frequency reduction of ~650 cm⁻¹ and a bond strength increase of 1.2–1.5 kcal/mol versus C–H bonds, influencing metabolic stability [5].
Table 1: Comparative Physicochemical Properties
Property | (-)-Tramadol-d6 Hydrochloride | Non-Deuterated Tramadol HCl |
---|---|---|
Molecular Formula | C₁₆H₁₉D₆ClNO₂ | C₁₆H₂₅ClNO₂ |
Molecular Weight (g/mol) | 305.87 | 299.84 |
CAS Registry Number | 1109217-84-6 | 36282-47-0 |
Deuterium Positions | N,N-dimethylamino group | N/A |
Key Spectral Shift (NMR) | Disappearance of -N(CH₃)₂ peak | -N(CH₃)₂ at 2.3 ppm |
The synthesis of (-)-tramadol-d6 hydrochloride requires chirality conservation during deuterium incorporation to preserve its (1R,2R) configuration. Key approaches include:
Chiral Pool Synthesis: Starting from (1R,2R)-tramadol free base, the dimethylamino group undergoes isotopic exchange using deuterated iodomethane (CD₃I). The reaction proceeds via quaternization-elimination: tramadol is treated with CD₃I to form a quaternary ammonium salt, followed by gentle heating to yield the deuterated tertiary amine. This method maintains the existing chiral centers but risks racemization under harsh conditions [2] [4].
Enzymatic Resolution: Racemic tramadol-d6 is subjected to lipase-catalyzed transesterification. Enzymes like Candida antarctica lipase B selectively esterify the (1S,2S)-enantiomer, leaving the desired (1R,2R)-enantiomer unreacted. The isomers are separated via chromatography, yielding enantiomeric excess (ee) >98% [7].
Chiral Auxiliaries: The ketone precursor 2-[(dimethylamino)methyl]-1-(3-methoxyphenyl)cyclohexanone is condensed with a chiral agent (e.g., (R)-1-phenylethylamine). The resulting imine directs stereoselective reduction by deuterated borohydride (NaBD₄), affording the (1R,2R)-isomer after auxiliary removal [2].
Critical challenges include:
Deuterium labeling employs three principal strategies, each optimized for efficiency and isotopic purity:
Table 2: Optimization Parameters for Deuterium Incorporation
Method | Deuterium Source | Temperature | Time | Isotopic Purity | Key Challenge |
---|---|---|---|---|---|
Reductive Deuteration | CD₃I | 60°C | 12 h | >99% | Quaternary salt hydrolysis |
Catalytic H/D Exchange | D₂O | 150°C | 48 h | 40–60% | Non-selective labeling |
Deut. Building Blocks | D₆-ND₃ | 25°C | 4 h | 98–99% | Precursor synthesis complexity |
Critical Challenges and Solutions:
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: